Benzyl 2-bromo-5-nitrobenzoate
Description
Benzyl 2-bromo-5-nitrobenzoate is a substituted benzoate ester featuring a benzyl ester group attached to a benzoic acid backbone with bromine and nitro substituents at positions 2 and 5, respectively. The bromine atom enhances electrophilic reactivity, while the nitro group contributes to electron-withdrawing effects, influencing solubility, stability, and biological activity.
Properties
CAS No. |
168629-63-8 |
|---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
benzyl 2-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-13-7-6-11(16(18)19)8-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LOTOQUPQEXKQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on Benzyl 2-bromo-5-nitrobenzoate are scarce, comparisons can be drawn with structurally related compounds, such as Benzyl Benzoate (BB) and Permethrin , which share functional groups or therapeutic applications. Below is an analysis based on available evidence and structural analogies:
Benzyl Benzoate (BB)
BB, a simple benzoate ester, is widely used as a topical scabicide. Evidence from a clinical trial comparing 25% BB with 5% Permethrin highlights its efficacy and safety profile:
| Property | 25% Benzyl Benzoate | 5% Permethrin | This compound |
|---|---|---|---|
| Cure Rate | 87% | 27% | No clinical data |
| Adverse Effects | Burning (24% of patients) | Well-tolerated | Hypothetical: Potentially higher irritation due to nitro group |
| Application Regimen | 3-day topical application | 3-day topical application | Not studied |
| Mechanism of Action | Neurotoxic to mites | Sodium channel modulator | Unknown; substituents may alter target binding |
Key Differences :
- Reactivity : The nitro group could enhance electrophilicity, increasing reactivity but also the risk of skin irritation.
Other Benzoate Derivatives
- Methyl 4-nitrobenzoate : A simpler nitrobenzoate ester used in organic synthesis. Unlike this compound, it lacks the bromine substituent, resulting in lower steric hindrance and different reactivity patterns.
Research Implications and Gaps
The absence of direct studies on this compound underscores the need for pharmacological profiling. Key research priorities include:
- Toxicity and Irritation Studies : Evaluating the impact of bromine and nitro groups on safety.
- Synthetic Utility : Exploring its role as an intermediate in drug development, leveraging bromine for cross-coupling reactions.
- Comparative Efficacy : If used topically, benchmarking against BB and Permethrin in in vitro models of parasitic infections.
Q & A
Basic: What synthetic routes are commonly employed for Benzyl 2-bromo-5-nitrobenzoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is typically synthesized via esterification of 2-bromo-5-nitrobenzoic acid with benzyl alcohol. A catalytic approach using acid catalysts (e.g., H₂SO₄) or solid catalysts like ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O can enhance yields . Optimization involves adjusting molar ratios (acid:alcohol), catalyst loading (5–10 wt%), and reaction time (4–8 hrs). Uniform experimental design and data mining can identify optimal conditions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms ester formation (e.g., benzyl-O resonance at ~5.3 ppm, aromatic protons at 7.5–8.5 ppm) .
- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (expected m/z ~336.0 for C₁₄H₁₀BrNO₄).
- XRD : Single-crystal X-ray diffraction resolves molecular geometry and packing. SHELXL software refines crystallographic data .
Advanced: How can hydrogen bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
Methodological Answer:
Hydrogen bonding networks are mapped using graph-set analysis (Etter’s formalism) to categorize interactions (e.g., D—H···A motifs). For this compound, nitro and ester groups often form C=O···H—O or Br···π interactions. Crystal packing analysis via Mercury or CrystalExplorer software identifies dominant motifs (e.g., R₂²(8) rings) . Experimental validation involves comparing calculated (DFT) and observed (XRD) bond lengths/dihedral angles .
Advanced: What challenges arise in reconciling discrepancies in reported physical properties (e.g., melting points) for this compound?
Methodological Answer:
Discrepancies in melting points (e.g., 72–74°C vs. 108–110°C for analogs) may stem from polymorphic forms or purity variations . Mitigation strategies:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) distinguishes polymorphs.
- Chromatographic Purity Check : HPLC with UV detection (λ = 254 nm) confirms purity >98% .
- Cross-Validation : Compare data from multiple suppliers (e.g., Kanto Reagents vs. independent syntheses) .
Advanced: How does the bromo-nitro substitution pattern influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nitro group (meta to Br) activates the bromine for Suzuki-Miyaura couplings. Kinetic studies show higher reactivity with Pd(PPh₃)₄ catalysts in THF/water (yields >80% at 60°C). Competing pathways (e.g., nitro group reduction) are minimized using mild conditions . Density Functional Theory (DFT) calculations predict regioselectivity based on LUMO localization near the Br atom .
Advanced: What computational tools are recommended for modeling the solid-state structure of this compound?
Methodological Answer:
- SHELX Suite : SHELXD (structure solution) and SHELXL (refinement) process XRD data. Hydrogen positions are optimized using riding models .
- Mercury CSD : Visualizes intermolecular interactions (e.g., π-stacking distances ≤3.8 Å).
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., Br···O/N interactions) .
Basic: How can researchers validate the purity of this compound before experimental use?
Methodological Answer:
- TLC Analysis : Rf comparison with authentic samples (silica gel, hexane:EtOAc 7:3).
- Elemental Analysis : Confirm C, H, N, Br content (±0.3% theoretical).
- Melting Point Consistency : Use a calibrated apparatus (e.g., Büchi B-545) .
Advanced: What role does the benzyl ester group play in stabilizing intermediates during photochemical reactions?
Methodological Answer:
The benzyl ester acts as a radical stabilizer via resonance delocalization. In photolysis (λ = 254 nm), the C–O bond cleaves to generate a benzyl radical, detected by EPR spectroscopy. Kinetic isotope effects (KIE) studies using deuterated analogs (e.g., benzyl-d₇) confirm H-abstraction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
